molecular formula C38H70N10O11 B1575496 gp100(17-25)

gp100(17-25)

カタログ番号 B1575496
分子量: 843.02
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanocyte protein PMEL; gp100; pmel 17

科学的研究の応用

Tumor Antigen and Immunotherapy

  • gp100 as a Tumor Rejection Antigen: gp100/pmel 17 is identified as a murine tumor rejection antigen. Immunization with human gp100 induces a CD8+ T cell response that can treat established B16 melanoma upon adoptive transfer, indicating its potential in melanoma immunotherapy (Overwijk et al., 1998).
  • Cytotoxic T Lymphocyte (CTL) Lines Against gp100 Epitopes: CTL lines against four gp100 epitopes were generated from the peripheral blood mononuclear cells of melanoma patients, exhibiting antigen-specific, MHC class I-restricted lysis of melanoma cell lines (Salgaller et al., 1995).

gp100 in Clinical Studies

  • Clinical Trial with Ipilimumab and gp100 Vaccine: A clinical trial showed that ipilimumab, with or without a gp100 peptide vaccine, improved overall survival in patients with previously treated metastatic melanoma (Hodi et al., 2010).

Mechanistic Insights and Vaccine Development

  • Melanocyte Lineage-specific Antigen: gp100, recognized by melanoma-derived tumor-infiltrating lymphocytes, serves as a target for antimelanoma CTLs. This highlights its role as a melanocyte differentiation antigen (Bakker et al., 1994).
  • Recombinant Adenovirus-transduced Dendritic Cells (DCs) Expressing gp100: These DCs, when injected, resulted in potent T-cell-mediated protective immunity and significantly reduced established tumors in mice, emphasizing the importance of gp100 in cancer vaccine strategies (Wan et al., 1999).

Epitope Identification and Immune Response

  • Subdominant CTL Epitopes of gp100: Identification of subdominant CTL epitopes of gp100 enhances the understanding of human antitumor cytotoxic T cell responses, crucial for effective immune-based therapies (Tsai et al., 1997).

Molecular and Cellular Characterization

  • Biochemical and Immunochemical Analysis of gp100: A study on the synthesis, processing, and trafficking of gp100 revealed its unique role in the structural reorganization of melanosomes, contributing to our understanding of melanosome biology and melanoma (Yasumoto et al., 2004).
  • Synthetic Peptide Vaccine Based on gp100: Immunodominant peptides from gp100 were used as a cancer vaccine, demonstrating high immunization success and objective cancer responses in patients with metastatic melanoma (Rosenberg et al., 1998).

Additional Research Findings

  • gp100 Expression in Melanoma Metastases: A study found no correlation between the expression of gp100 in melanoma cells and responsiveness to interferon-alpha and interleukin-2 therapy, highlighting the complexity of gp100's role in melanoma treatment (Scheibenbogen et al., 1996).

特性

分子式

C38H70N10O11

分子量

843.02

配列

ALLAVGATK

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanocyte protein Pmel 17 precursor (17-25); gp100(17-25)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。